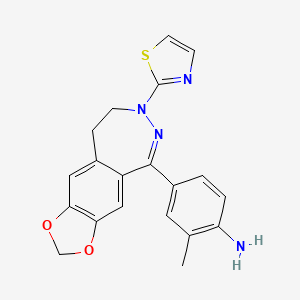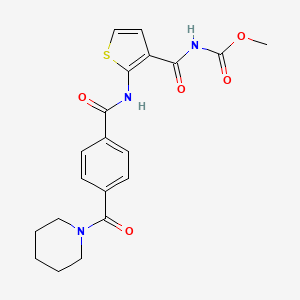
Ms-PEG3-NHS ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ms-PEG3-NHS ester involves the reaction of polyethylene glycol with N-hydroxysuccinimide (NHS) and a methylsulfonyl (Ms) group. The process typically includes the following steps:
Activation of PEG: Polyethylene glycol is first activated by reacting with a suitable activating agent such as N,N’-disuccinimidyl carbonate (DSC) to form PEG-NHS.
Introduction of Methylsulfonyl Group: The activated PEG-NHS is then reacted with methylsulfonyl chloride in the presence of a base like triethylamine to introduce the methylsulfonyl group, resulting in this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Activation: Large quantities of polyethylene glycol are activated using DSC.
Scaling Up Reactions: The subsequent reactions with NHS and methylsulfonyl chloride are scaled up, ensuring precise control over reaction conditions to maintain product purity and yield
化学反応の分析
Types of Reactions
Ms-PEG3-NHS ester primarily undergoes nucleophilic substitution reactions due to the presence of the NHS ester group. The key reactions include:
Amide Bond Formation: Reacts with primary amines to form stable amide bonds.
Hydrolysis: In aqueous environments, the NHS ester can hydrolyze, leading to the formation of the corresponding carboxylic acid
Common Reagents and Conditions
Reagents: Primary amines, triethylamine, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures (25-37°C) in anhydrous conditions to prevent hydrolysis
Major Products
Amide Derivatives: The primary product formed when reacting with primary amines.
Carboxylic Acids: Formed upon hydrolysis of the NHS ester
科学的研究の応用
Ms-PEG3-NHS ester has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Facilitates the conjugation of proteins and peptides, enhancing their stability and solubility.
Medicine: Employed in drug development for targeted therapy, particularly in cancer treatment.
Industry: Utilized in the production of bioconjugates and PEGylated compounds to improve the pharmacokinetics of therapeutic agents .
作用機序
Ms-PEG3-NHS ester exerts its effects through the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of an amide bond. This reaction is highly efficient and occurs under mild conditions, making it suitable for modifying proteins and other biomolecules .
類似化合物との比較
Similar Compounds
Biotin-PEG3-NHS ester: Similar in structure but contains a biotin moiety, used for biotinylation of proteins.
Methyl-PEG-NHS ester: Contains a methyl group instead of a methylsulfonyl group, used for PEGylation of proteins
Uniqueness
Ms-PEG3-NHS ester is unique due to the presence of the methylsulfonyl group, which provides additional reactivity and stability compared to other PEG-NHS esters. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates where enhanced stability and reactivity are desired .
特性
分子式 |
C14H23NO10S |
|---|---|
分子量 |
397.40 g/mol |
IUPAC名 |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C14H23NO10S/c1-26(19,20)24-11-10-23-9-8-22-7-6-21-5-4-14(18)25-15-12(16)2-3-13(15)17/h2-11H2,1H3 |
InChIキー |
CBHBUGXCSPRBMF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)

![[4-[[6-Amino-2-[[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]acetyl]amino]hexanoyl]amino]phenyl]methyl (10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl) carbonate](/img/structure/B11932102.png)


![[(1R,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-yl] acetate](/img/structure/B11932114.png)

![[(1Z,4R,6Z)-1-[[(2R)-2-[[(2Z,4Z,6E,8R)-8-[(2R)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate](/img/structure/B11932133.png)
![3-[[5-Bromanyl-4-[4-(Trifluoromethyl)phenyl]-1,3-Oxazol-2-Yl]methoxy]-2,6-Bis(Fluoranyl)benzamide](/img/structure/B11932135.png)
![(8R,11S,13R,14R,17R)-17-(1,1-difluoroprop-2-ynyl)-17-hydroxy-13-methyl-11-[4-(2,4,6-trimethylphenyl)phenyl]-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11932139.png)
![tert-butyl N-[(2S)-1-[[(1S)-2-[(2S,4S)-4-amino-2-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B11932145.png)

![sodium;N-[4-[(2R)-2-[[(2R)-2-(methoxycarbonylamino)-3-phenylpropanoyl]amino]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)ethyl]phenyl]sulfamate](/img/structure/B11932153.png)
